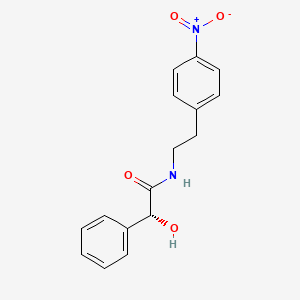
(R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” is a synthetic compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology . It has been used as a tool to study the biochemical and physiological effects of compounds, as well as to investigate the mechanism of action of drugs .
Synthesis Analysis
The synthesis of “®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” involves several steps . The synthesis step comprises: 1) hydroxyl oxygen on equal amido phenenyl alcohol is changed into aldehyde radical and obtain p-nitrophenyl acetaldehyde; 2) ®-2-amino-1-phenylethyl alcohol reduction amination is obtained ®-2-p-nitrophenyl ethylamino–1-phenylethyl alcohol; 3) with (Boc) 2 o replaces amino the final product on ®-2-p-nitrophenyl ethylamino–1-phenylethyl alcohol .
Molecular Structure Analysis
The molecular structure of “®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” is characterized by polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing ionization for mass spectrometry. This technique is applicable for the analysis of compounds similar to “®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” due to its polar nature.
Chemical Reactions Analysis
The chemical reactions involving “®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” are complex and involve several steps . The synthetic method of one ®-4-nitrophenethyl- (2-hydroxyl-2-styroyl)-t-butyl carbamate, belong to technical field of medicine synthesis .
Physical And Chemical Properties Analysis
“®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide” is a white to yellow powder or crystals . It has a molecular weight of 300.31 . It is stored in a refrigerator and shipped at room temperature .
Applications De Recherche Scientifique
Synthesis of Mirabegron Intermediate : Zhang et al. (2016) developed an efficient synthesis method for a key intermediate of Mirabegron, which is (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. This method used a mixed anhydride approach, yielding high purity under mild conditions (Zhang et al., 2016).
Continuous-Flow Reduction in Mirabegron Synthesis : De Angelis et al. (2017) demonstrated a continuous-flow reduction of this compound in the synthesis pathway of Mirabegron. This approach safely handled BH3 complexes within microfluidic reactors, offering a greener alternative to traditional solvents (De Angelis et al., 2017).
Electrochemical Oxidation of N-hydroxy-N-arylacetamides : Lenk and Riedl (1990) investigated the electrochemical behavior of N-hydroxy-N-arylacetamides, including (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. They studied the kinetics and product patterns of these compounds' oxidation (Lenk & Riedl, 1990).
Antimicrobial Activity of Derivatives : Ertan et al. (2007) synthesized derivatives of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide, including (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, and evaluated their antibacterial and antifungal activities (Ertan et al., 2007).
Alkylation Reactions : Mijin et al. (2002) researched the alkylation of N-(4-Nitrophenyl)-2-phenylacetamide with benzyl chloride, examining the reactivity and orientation of the reaction (Mijin, Jankovic, & Petrović, 2002).
Flutamide Metabolism : Watanabe et al. (2009) found that human arylacetamide deacetylase efficiently hydrolyzed flutamide, a drug related to (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, suggesting its role in drug metabolism (Watanabe et al., 2009).
Synthesis and Antimicrobial Study : Jayadevappa et al. (2012) synthesized and evaluated the antimicrobial activity of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, a related class of compounds, highlighting their potential biological activity (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Antitubercular Agents : Ang et al. (2012) designed and synthesized 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives for evaluating their antitubercular activities, showcasing the medical applications of such compounds (Ang et al., 2012).
Muscarinic Receptor Antagonist : Mitsuya et al. (2000) studied a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists for various disorders, illustrating the compound's relevance in pharmaceutical applications (Mitsuya et al., 2000).
Crystallographic Analysis : Li and Wu (2010) performed a crystallographic analysis of a 2-phenoxy-2-phenylacetamide derivative, highlighting the molecular structure and interactions of similar compounds (Li & Wu, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
The presence of a nitrophenethyl group, an amino group, and a phenylethanol group indicates potential for diverse interactions .
Mode of Action
The amino group could participate in acid-base reactions.
Pharmacokinetics
The presence of the hydrochloride group could potentially enhance the compound’s water solubility, which may impact its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and reactivity .
Propriétés
IUPAC Name |
(2R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDTDSOHPHFAQ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is significant about the synthetic method described in the paper for (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide?
A1: The paper presents a novel approach to synthesizing (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide using a mixed anhydride method with pivaloyl chloride (PivCl) []. This method offers several advantages over traditional methods employing EDCI and HOBt, including:
- Improved yield: The PivCl method achieves a yield of 91.5–92.3%, significantly higher than previously reported methods [].
- High purity: The product is obtained with >99.0% HPLC purity, indicating a very clean reaction profile [].
- Mild reaction conditions: The reaction proceeds under mild conditions, minimizing the formation of unwanted side products [].
Q2: The paper mentions a side reaction during the synthesis. What is this side reaction, and how was it addressed?
A2: The researchers discovered a side reaction involving triethylamine hydrochloride, a reagent used in the synthesis []. This side reaction impacted the overall yield and purity of the desired product. To address this, they implemented a biphasic solvent system for the reaction. This effectively separated the reactants from triethylamine hydrochloride, preventing the side reaction and improving the yield and purity of the (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


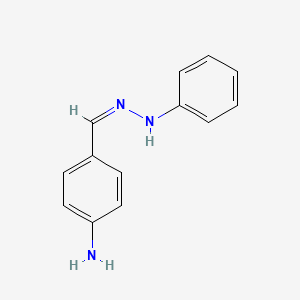
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
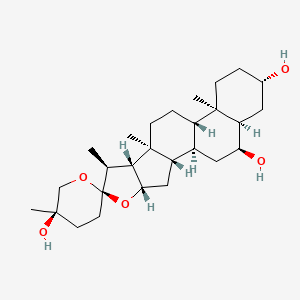



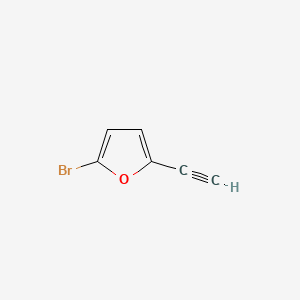

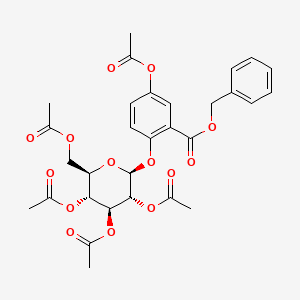
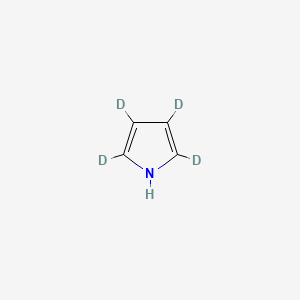
![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)
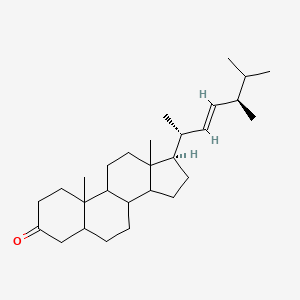
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)